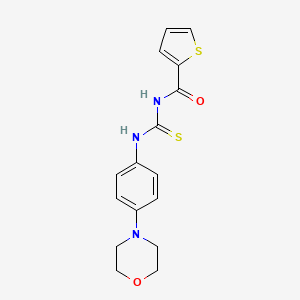

N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S2/c20-15(14-2-1-11-23-14)18-16(22)17-12-3-5-13(6-4-12)19-7-9-21-10-8-19/h1-6,11H,7-10H2,(H2,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWGGYDQRXTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-morpholin-4-ylaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiophene rings are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with receptors or ion channels, modulating their function and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound belongs to a broader class of thiourea-linked thiophene carboxamides. Key structural variations among analogs include:

- Substituents on the phenyl ring: Morpholino, nitro, chloro, or imidazolidinone groups.

- Modifications to the carboxamide moiety : Substitutions on the thiophene ring (e.g., nitro, methyl, or benzofuran derivatives).

Table 1: Comparison of Physicochemical Properties

Challenges and Limitations

Biological Activity

N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies, including case studies and experimental findings.

Chemical Structure and Properties

N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide features a thiophene ring, which is known for its biological activity, linked to a morpholine-substituted phenyl group through a carbamothioyl linkage. The compound's structure can be represented as follows:

This structural configuration is likely responsible for its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, in vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, similar to other thiophene derivatives.

Table 1: Antibacterial Activity of N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results indicate that the compound has promising antibacterial properties, particularly against E. coli, suggesting its potential application in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide has also been investigated. In vitro studies using various cancer cell lines (e.g., MCF-7, HeLa) showed that the compound induces apoptosis and inhibits cell proliferation.

Case Study: MCF-7 Cell Line

A study assessed the cytotoxicity of the compound on the MCF-7 breast cancer cell line. The results indicated:

- IC50 Value: 25 µM

- Mechanism: Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting breast cancer.

Mechanistic Insights

Molecular docking studies have provided insights into how N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide interacts with specific biological targets. For example, docking simulations with β-lactamase enzymes revealed strong binding affinities, indicating that it could act as an inhibitor against antibiotic resistance mechanisms in bacteria.

Table 2: Docking Results with β-Lactamase Enzyme

| Compound | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| N-((4-morpholinophenyl)... | -9.5 | Hydrogen bonds with active site residues |

| Control Compound | -7.8 | Fewer interactions |

The binding energy suggests that the compound has a higher affinity for the target enzyme compared to control compounds, supporting its potential use in overcoming antibiotic resistance.

Q & A

Q. Q1. What are the standard synthetic routes for N-((4-morpholinophenyl)carbamothioyl)thiophene-2-carboxamide, and how are intermediates purified?

Methodological Answer: Synthesis typically involves a multi-step approach:

Thiophene ring formation : Cyclization of dicarbonyl compounds with elemental sulfur (common for thiophene derivatives) .

Carbamothioyl group introduction : Reaction of thiophene-2-carboxylic acid derivatives with 4-morpholinophenyl isothiocyanate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Key Validation : Confirm product identity via (amide proton at δ 10.2–10.8 ppm) and HR-MS (molecular ion peak at m/z 347.08) .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- FT-IR : Confirm carbamothioyl (-N-C(=S)-N-) and morpholine groups (C-O-C stretch at 1100–1250 cm⁻¹) .

- : Assign thiophene protons (δ 6.8–7.5 ppm) and carbamothioyl carbon (δ 175–180 ppm) .

- Single-crystal X-ray diffraction : Resolve dihedral angles between thiophene and morpholinophenyl rings (typically 8–15°) to assess planarity and intermolecular interactions (e.g., C–H⋯S hydrogen bonds) .

Advanced Tip : Use SHELX programs for refinement, especially for resolving disorder in morpholine rings .

Q. Q3. What are the primary pharmacological targets of this compound?

Methodological Answer:

- Antimicrobial activity : Screen against Mycobacterium tuberculosis (MIC <10 µg/mL) via microplate Alamar Blue assays, noting non-cytotoxicity to HepG2 cells at <40 µg/mL .

- Enzyme inhibition : Test against CTP synthetase (PyrG) via kinetic assays, as thiophenecarboxamides disrupt nucleotide biosynthesis .

Experimental Design : Include positive controls (e.g., isoniazid for TB) and validate target engagement using thermal shift assays .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Solvent optimization : Replace acetonitrile with DMF to enhance carbamothioyl coupling efficiency (yield increases from 58% to ~75%) .

- Catalyst screening : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of substituted thiophenes, reducing byproduct formation .

- Temperature control : Maintain reflux at 80°C during cyclization to prevent decomposition of sulfur intermediates .

Data Analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) .

Q. Q5. What crystallographic challenges arise in resolving this compound, and how are they addressed?

Methodological Answer:

- Disorder in morpholine rings : Use SHELXL restraints (DFIX, SIMU) to model partial occupancy .

- Weak diffraction : Employ synchrotron radiation (λ = 0.7–1.0 Å) for crystals with high mosaicity .

- Hydrogen bonding networks : Analyze Hirshfeld surfaces to map C–H⋯O/S interactions critical for packing stability .

Case Study : A similar compound, N-(2-nitrophenyl)thiophene-2-carboxamide, showed dihedral angles of 13.5° between rings, resolved using SHELX .

Q. Q6. How can computational methods predict bioactivity and guide SAR studies?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to PyrG (PDB: 3ECS) with scoring functions to prioritize derivatives with stronger hydrogen bonds to Arg⁴⁵⁶ .

- DFT calculations (B3LYP/6-311+G(d,p)) : Optimize geometry and compute electrostatic potential maps to identify reactive sites (e.g., sulfur atoms with high nucleophilicity) .

- QSAR models : Use CoMFA/CoMSIA to correlate logP values (clogP ~2.5) with antimycobacterial activity .

Q. Q7. How should researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

- Control for EthA activation : Confirm prodrug status via gene knockout in M. tuberculosis; inactive compounds may lack EthA-mediated activation .

- Batch variability : Characterize impurities (e.g., residual morpholine) via LC-MS and assess their impact using cytotoxicity assays (e.g., MTT on RAW 264.7 cells) .

- Species-specific effects : Cross-test in C. elegans or murine models to validate target conservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.